3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid is a complex organic compound classified within the imidazole family. Its unique structure features a phenyl group attached to an imidazoazepine ring system, contributing to its potential applications in various fields such as medicinal chemistry and proteomics research. The compound is identified by the Chemical Abstracts Service number 109650-67-1 and has a molecular formula of C15H16N2O2. It serves as a valuable intermediate in the synthesis of more complex molecules and is investigated for its biological activity, making it a candidate for drug development and therapeutic applications .
The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves several steps:
The molecular structure of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid can be described as follows:
The InChI representation of the compound is InChI=1S/C15H16N2O2/c18-15(19)13-12-9-5-2-6-10-17(12)14(16-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19)
which provides insight into its connectivity and structure .
3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis .
Further research is necessary to elucidate its precise mechanism of action within biological systems .
The physical and chemical properties of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 252.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
pKa | Not available |
These properties indicate that the compound is likely to be soluble in organic solvents but may require specific conditions for stability .
The applications of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid are diverse:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4